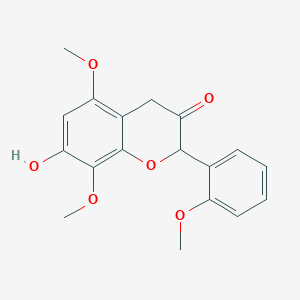
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-, (S)-; (2S)-2,3-Dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-on
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, contributing to their color, flavor, and health benefits. This particular compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The key steps in the synthetic route include:
Claisen-Schmidt Condensation: This reaction involves the condensation of 2-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the flavanone structure.
Hydroxylation: The final step involves the hydroxylation of the flavanone at the 7-position using a suitable hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
化学反応の分析
Types of Reactions
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavanone structure can be reduced to form a dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydroflavanone.
Substitution: Formation of substituted flavanone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
作用機序
The mechanism of action of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can be compared with other similar flavonoid compounds, such as:
Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties but lacks the methoxy groups.
Hesperetin: Another flavanone with similar biological activities but differs in the substitution pattern on the flavanone core.
Quercetin: A flavonol with a similar hydroxylation pattern but has additional hydroxyl groups and lacks methoxy groups.
The uniqueness of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids.
特性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-chromen-3-one |
InChI |
InChI=1S/C18H18O6/c1-21-14-7-5-4-6-10(14)16-12(19)8-11-15(22-2)9-13(20)18(23-3)17(11)24-16/h4-7,9,16,20H,8H2,1-3H3 |
InChIキー |
GTOSLQUOMDFLJC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2C(=O)CC3=C(C=C(C(=C3O2)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
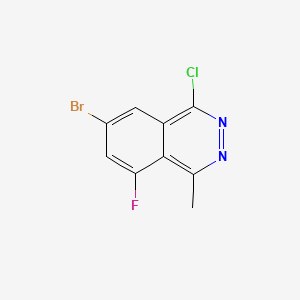
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
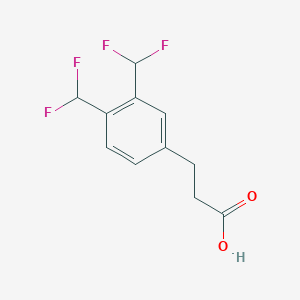
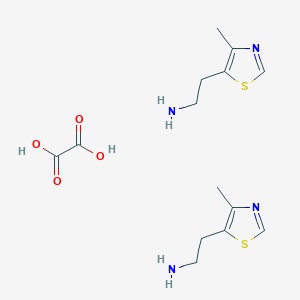
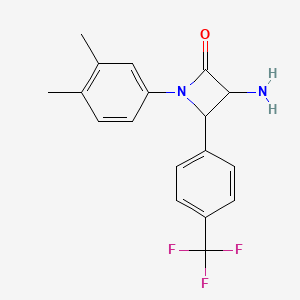
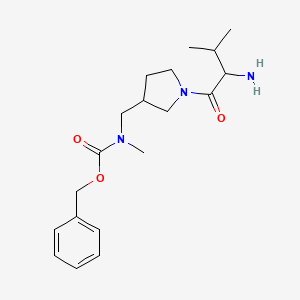
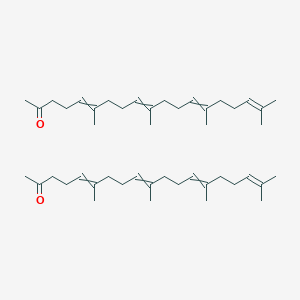
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
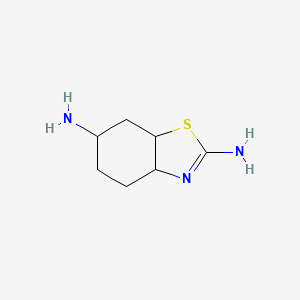
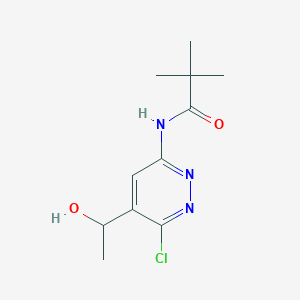
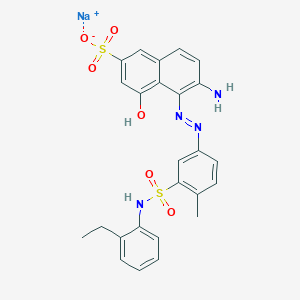
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
